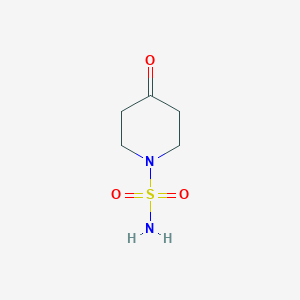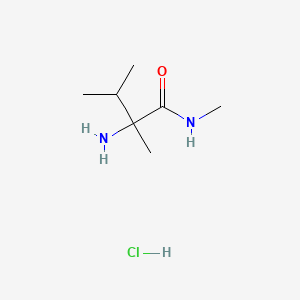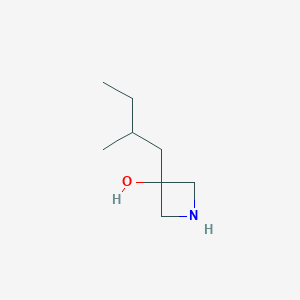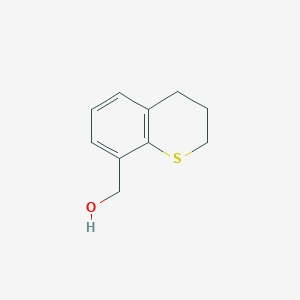
(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol is an organic compound with the molecular formula C12H16OS It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol typically involves the reaction of benzothiopyran derivatives with appropriate reagents. One common method is the reduction of benzothiopyran-8-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are used under appropriate conditions.
Major Products Formed
Oxidation: Benzothiopyran-8-carboxaldehyde or benzothiopyran-8-carboxylic acid.
Reduction: Benzothiopyran-8-ylmethanol or benzothiopyran-8-ylmethane.
Substitution: Benzothiopyran-8-yl halides or benzothiopyran-8-yl amines.
Wissenschaftliche Forschungsanwendungen
(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiopyran: The parent compound, which lacks the hydroxyl group.
Benzothiopyran-8-carboxaldehyde: An oxidized form of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol.
Benzothiopyran-8-carboxylic acid: Another oxidized derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 8-position, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3,4-dihydro-2H-thiochromen-8-ylmethanol |
InChI |
InChI=1S/C10H12OS/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,11H,2,5-7H2 |
InChI-Schlüssel |
XUVODKMCWJJAHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)CO)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B13565195.png)
![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
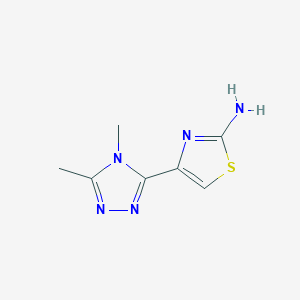
![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)

![2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
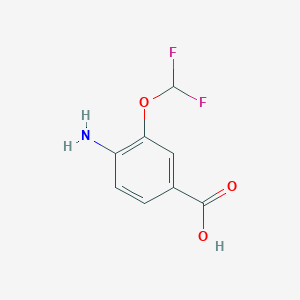
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)

